molecular formula C12H13NO6S B1297141 (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid CAS No. 144402-61-9

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid

Cat. No. B1297141
M. Wt: 299.3 g/mol
InChI Key: YGCQLOWUVYDHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid (DMSO-1-Ac) is an organosulfur compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. This compound is a colorless, odorless, and water-soluble liquid that is derived from the oxidation of dimethyl sulfide (DMS). It has a variety of uses in the laboratory, including as a solvent, reaction catalyst, and reagent for organic synthesis. It has been used in the synthesis of important compounds such as antibiotics, hormones, and other pharmaceuticals. DMSO-1-Ac has also been used in the development of new materials for medical and industrial purposes.

Scientific Research Applications

Biological Properties and Toxicity Studies

A review of usnic acid, a compound with some structural resemblance to the requested acid, highlights its extensive study for potential applications such as anti-inflammatory, analgesic, healing, antioxidant, antimicrobial, antiprotozoal, antiviral, and UV protection activities. Despite its benefits, concerns regarding liver toxicity and contact allergy necessitate further research to establish safety and efficacy (Araújo et al., 2015).

Catabolism and Biological Utilization

Research into indole-3-acetic acid (IAA), a molecule structurally distinct but relevant in the context of organic acids, explores microbial abilities to catabolize or assimilate it. These abilities have implications for understanding microbial interactions with plant growth hormones, potentially influencing biotechnological applications and environmental interactions (Laird et al., 2020).

Antioxidant Activity Analysis

The study of antioxidants, including methods used to determine antioxidant activity, provides a framework for evaluating the potential of various compounds, including organic acids, in combating oxidative stress. This area of research has implications for food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are highlighted for their ability to degrade recalcitrant compounds in water, including pharmaceuticals like acetaminophen. This research area could provide insights into the degradation of similar complex organic acids and their potential environmental impacts (Qutob et al., 2022).

Enzymatic Degradation of Pollutants

The enzymatic degradation of organic pollutants, including the use of redox mediators, offers a promising approach to address the challenge of recalcitrant compounds in wastewater. This research underscores the potential for biotechnological applications in environmental remediation (Husain & Husain, 2007).

properties

IUPAC Name

2-[6-(dimethylsulfamoyl)-3-oxo-1H-2-benzofuran-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6S/c1-13(2)20(17,18)7-3-4-8-9(5-7)10(6-11(14)15)19-12(8)16/h3-5,10H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCQLOWUVYDHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)OC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid

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